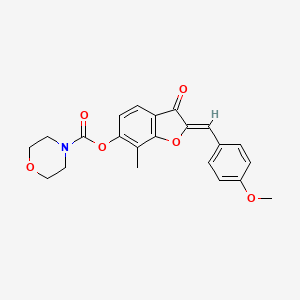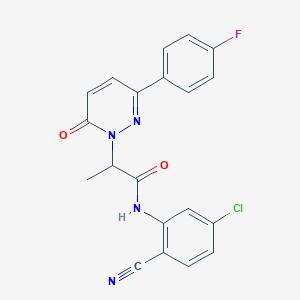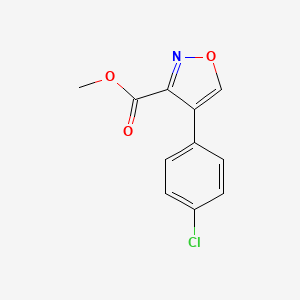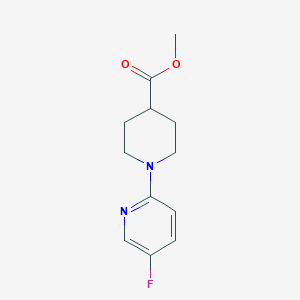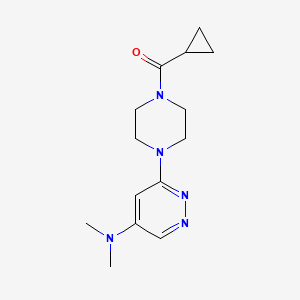
Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate
Vue d'ensemble
Description
“Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate” is a chemical compound with the formula C14H11ClO2 . It is also known by other names such as “Biphenyl, 2-chloro-”, “o-Chlorobiphenyl”, “2-Chloro-1,1’-biphenyl”, “2-Chlorobiphenyl”, “2-Chlorodiphenyl”, “2-Monochlorobiphenyl”, “o-Chlorodiphenyl”, “1-Chloro-2-phenylbenzene”, and "PCB 1" .
Synthesis Analysis
The synthesis of “Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate” involves several steps . The process starts with the combination of methyl-4-bromobenzoate, 2-chlorophenylboronic acid, Pd (OAC) 2, and sodium carbonate in DMF and water with stirring. The reaction mixture is purged with argon, triphenylphosphine is added, and the sealed reaction is placed in an oil bath maintained at 80°C for 1 hour . After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a short plug of celite with additional ethyl acetate . The organics are washed with water, dried over MGS04, filtered, and evaporated . Purification by flash column chromatography yields 2’-chlorobiphenyl-4-carboxylic acid methyl ester as a yellow solid . The purified ester is then dissolved in THF and an equal volume of 1 M NAOH is added . The mixture is stirred vigorously at room temperature for 15 hours . Upon completion, the reaction is acidified with conc. HCl and extracted with ethyl acetate . Evaporation of the solvent yields the title compound .Molecular Structure Analysis
The molecular structure of “Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate” can be represented by the formula C14H11ClO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Regioselective Nitration for Fluorescent Chloride Sensor
A study detailed the synthesis of Methyl 2′-aminobiphenyl-4-carboxylate, an optical chloride sensor, through Suzuki-Miyaura cross-coupling followed by regioselective nitration. This compound, related to Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate, demonstrates the potential for regioselective chemical modification to create sensors with specific applications, showing bright blue emission in organic solvents that shifts to bright green in the presence of chloride ions (Das, Mohar, & Bag, 2021).
Palladium-Catalyzed Functionalization
Another research avenue involves palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids. This method demonstrates the versatility of Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate and related compounds in organic synthesis, enabling direct functionalization and providing a pathway for the synthesis of complex molecules (Giri et al., 2007).
Heterochiral Interactions in Liquid Crystals
Research on heterochiral interactions in molecular and macromolecular pairs of liquid crystals, involving similar compounds, highlights the compound's utility in studying chiral materials' properties. These studies provide insights into the phase behavior of liquid crystals and their applications in materials science (Percec & Oda, 1994).
Propriétés
IUPAC Name |
methyl 4-(2-chlorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGXAENJUYIBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)
![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)
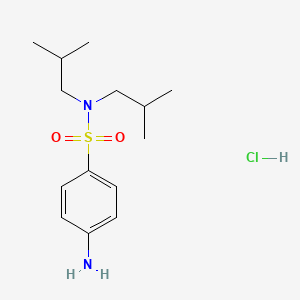

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2665415.png)


